Methyl 5-(fluorosulfonyl)-2-methylbenzoate
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Overview
Description
Methyl 5-(fluorosulfonyl)-2-methylbenzoate is an organic compound that features a fluorosulfonyl group attached to a methylbenzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(fluorosulfonyl)-2-methylbenzoate typically involves the introduction of a fluorosulfonyl group to a methylbenzoate derivative. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This process involves generating fluorosulfonyl radicals from suitable precursors and reacting them with the methylbenzoate derivative under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(fluorosulfonyl)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The compound can add to alkenes and alkynes, forming new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: Such as transition metal catalysts for facilitating various reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzoates, while addition reactions can produce complex alkenyl or alkynyl derivatives .
Scientific Research Applications
Methyl 5-(fluorosulfonyl)-2-methylbenzoate has several scientific research applications, including:
Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Chemical Biology: Employed in the development of bioorthogonal chemistry techniques and probes.
Drug Discovery: Utilized in the synthesis of potential pharmaceutical compounds.
Materials Science: Incorporated into the design of new materials with unique properties
Mechanism of Action
The mechanism of action of methyl 5-(fluorosulfonyl)-2-methylbenzoate involves its ability to participate in various chemical reactions due to the presence of the reactive fluorosulfonyl group. This group can interact with nucleophiles, electrophiles, and radicals, facilitating the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl fluorosulfonate: Known for its use as a strong methylating agent.
5-Fluorosulfonyl-3-methyl-2-benzothiazolinone hydrazone hydrochloride: Another compound featuring a fluorosulfonyl group with different structural characteristics.
Uniqueness
Methyl 5-(fluorosulfonyl)-2-methylbenzoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other fluorosulfonyl-containing compounds.
Properties
Molecular Formula |
C9H9FO4S |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 5-fluorosulfonyl-2-methylbenzoate |
InChI |
InChI=1S/C9H9FO4S/c1-6-3-4-7(15(10,12)13)5-8(6)9(11)14-2/h3-5H,1-2H3 |
InChI Key |
OLSVABLFCPAMGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)C(=O)OC |
Origin of Product |
United States |
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